molecular formula C20H19N3O B1666606 ADC-02390946 CAS No. 872011-87-5

ADC-02390946

Cat. No.: B1666606
CAS No.: 872011-87-5
M. Wt: 317.4 g/mol
InChI Key: NGHPFFZNDYPKNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADC-02390946 typically involves the reaction of quinoline derivatives with pyrrolidine and phenyl groups under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C, and may require several hours to complete.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity products.

Properties

CAS No.

872011-87-5

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C20H19N3O/c24-20(18-12-11-15-7-1-2-8-16(15)21-18)22-17-9-3-4-10-19(17)23-13-5-6-14-23/h1-4,7-12H,5-6,13-14H2,(H,22,24)

InChI Key

NGHPFFZNDYPKNE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADC-02390946;  ADC02390946;  ADC 02390946; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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